molecular formula C22H17FN4S B2854646 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-09-8

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2854646
CAS RN: 439111-09-8
M. Wt: 388.46
InChI Key: XRSMBRPQRGCNJG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a fluorophenyl group. Pyrrole is a five-membered aromatic heterocycle, like benzene and thiophene, but it has two nitrogen atoms at positions 1 and 2 of the ring. The pyrazolo[1,5-a]pyrimidine is a fused ring system involving a pyrazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the introduction of the thiophene and pyrazolo[1,5-a]pyrimidine rings. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring systems. The pyrrole and thiophene rings are aromatic and planar, while the pyrazolo[1,5-a]pyrimidine ring system is also likely to be planar. The fluorophenyl group would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrrole ring is electron-rich and could undergo electrophilic substitution reactions. The thiophene ring is also reactive towards electrophilic aromatic substitution. The pyrazolo[1,5-a]pyrimidine ring system might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring systems. It is likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Antiviral Research

Indole derivatives have been reported to exhibit antiviral activities. For example, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, our compound could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory and Anticancer Studies

The indole nucleus is present in many synthetic drug molecules and is associated with anti-inflammatory and anticancer properties . Research into the anti-inflammatory and anticancer potential of our compound could lead to the discovery of new therapeutic agents, especially considering the fluorophenyl group’s relevance in medicinal chemistry.

Antimicrobial and Antitubercular Applications

Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities . The compound , with its pyrazolo[1,5-a]pyrimidine core, might be a candidate for screening against various bacterial strains, including Mycobacterium tuberculosis.

Agricultural Chemistry

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The compound could be studied for its plant growth-regulating properties, potentially contributing to agricultural chemistry.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against a relevant biological target .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)20-10-12-28-22(20)18-13-21-24-11-9-19(27(21)25-18)16-5-7-17(23)8-6-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMBRPQRGCNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

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